molecular formula C11H17NO B8518020 1-Methyl-2-benzoxypropylamine

1-Methyl-2-benzoxypropylamine

Cat. No. B8518020
M. Wt: 179.26 g/mol
InChI Key: ISZJXQFTICREBY-UHFFFAOYSA-N
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Patent
US06133319

Procedure details

To a solution of 1-methyl-2-benzoxypropylazide (300 mL, 1.46 mmol) in ether (10 mL), lithium aluminum hydride (167 mg, 4.38 mmol) was added. The reaction mixture was stirred at room temperature for 1 hours. Then 0.17 mL of H2O, 0.2 mL of 15% NaOH and 0.42 mL of H2O were added. The solid was filtered. The liquid was concentrated under reduced pressure to give desired product (240 mg, 92%). EI-MS m/z 180 (M+).
Name
1-methyl-2-benzoxypropylazide
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
167 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.17 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.42 mL
Type
reactant
Reaction Step Two
Yield
92%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([N:13]=[N+]=[N-])[CH:3]([O:5][CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH3:4].[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>CCOCC>[CH3:1][CH:2]([NH2:13])[CH:3]([O:5][CH2:6][C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=1)[CH3:4] |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
1-methyl-2-benzoxypropylazide
Quantity
300 mL
Type
reactant
Smiles
CC(C(C)OCC1=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
167 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
10 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0.17 mL
Type
reactant
Smiles
O
Name
Quantity
0.2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.42 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 1 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The liquid was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(C(C)OCC1=CC=CC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 240 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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